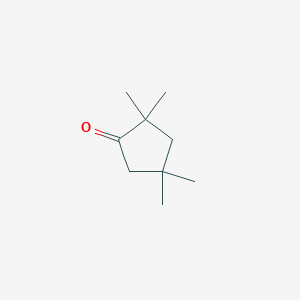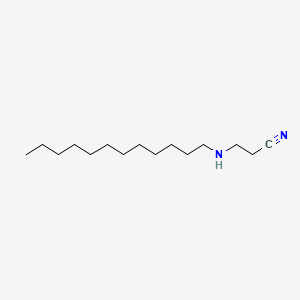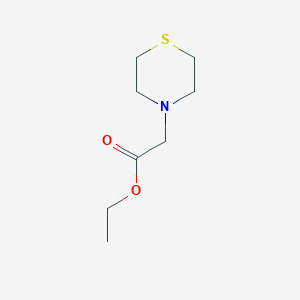
Ethyl thiomorpholin-4-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl thiomorpholin-4-ylacetate is an organic compound with the molecular formula C8H15NO2S and a molecular weight of 189.28 g/mol . It is primarily used in proteomics research and is known for its unique structural properties, which include a thiomorpholine ring attached to an ethyl acetate group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl thiomorpholin-4-ylacetate typically involves the reaction of thiomorpholine with ethyl chloroacetate under basic conditions. The reaction proceeds as follows:
- Thiomorpholine is reacted with a base such as sodium hydroxide to form the thiomorpholine anion.
- The thiomorpholine anion then reacts with ethyl chloroacetate to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Ethyl thiomorpholin-4-ylacetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ethyl acetate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl thiomorpholin-4-ylmethanol.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
Ethyl thiomorpholin-4-ylacetate is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industrial Applications: It is used in the synthesis of various organic compounds and as an intermediate in chemical reactions.
Mechanism of Action
The mechanism of action of ethyl thiomorpholin-4-ylacetate involves its interaction with specific molecular targets. The thiomorpholine ring can interact with proteins and enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active thiomorpholine moiety, which can then exert its effects on cellular pathways.
Comparison with Similar Compounds
Thiomorpholine: Shares the thiomorpholine ring structure but lacks the ethyl acetate group.
Ethyl morpholin-4-ylacetate: Similar structure but with an oxygen atom instead of sulfur in the ring.
Ethyl piperidin-4-ylacetate: Similar structure but with a piperidine ring instead of thiomorpholine.
Uniqueness: Ethyl thiomorpholin-4-ylacetate is unique due to the presence of both the thiomorpholine ring and the ethyl acetate group. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
Properties
IUPAC Name |
ethyl 2-thiomorpholin-4-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-8(10)7-9-3-5-12-6-4-9/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOSZBXAWCXWPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCSCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

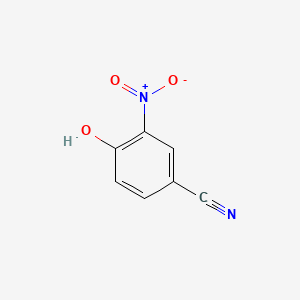


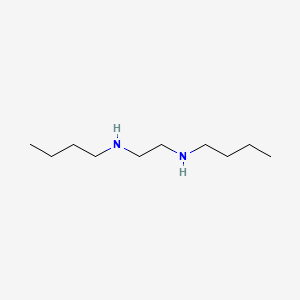

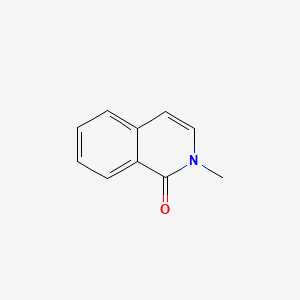
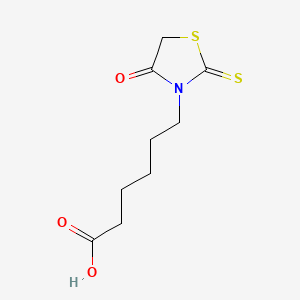
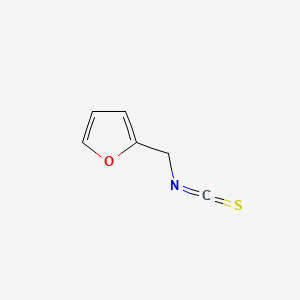
![6,8-dichloro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1293949.png)
